molecular formula C18H31NO2 B568853 Memantine Glycine tert-Butyl Ester CAS No. 1537550-23-4

Memantine Glycine tert-Butyl Ester

Cat. No.: B568853
CAS No.: 1537550-23-4
M. Wt: 293.451
InChI Key: UEGJJRLHABYDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Memantine Glycine tert-Butyl Ester is a hypothetical or emerging compound combining memantine, a non-competitive NMDA receptor antagonist approved for Alzheimer’s disease (AD), with glycine tert-butyl ester, a protective group commonly used in peptide synthesis.

  • Memantine (C₁₂H₂₁N): Blocks NMDA receptors under pathological hyperactivation, mitigating excitotoxicity while preserving physiological signaling .
  • Glycine tert-Butyl Ester (C₆H₁₃NO₂, MW 131.18): A glycine derivative with a tert-butyl ester group, often utilized as an intermediate in organic synthesis. Its hydrochloride form (C₆H₁₃NO₂·HCl, MW 167.63) is stable, crystalline, and soluble in polar solvents like methanol .

The esterification of memantine with glycine tert-butyl ester may aim to enhance bioavailability, modulate receptor binding kinetics, or enable targeted delivery.

Properties

CAS No.

1537550-23-4

Molecular Formula

C18H31NO2

Molecular Weight

293.451

IUPAC Name

tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate

InChI

InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3

InChI Key

UEGJJRLHABYDSX-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C

Synonyms

tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using hydrogenation techniques.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .

Scientific Research Applications

Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Memantine Glycine tert-Butyl Ester and Analogues
Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application Efficacy/Notes
This compound* (Theoretical) ~313.3 Adamantane, tert-butyl ester Potential NMDA modulation Hypothesized dual mechanism
Memantine C₁₂H₂₁N 179.30 Adamantane, amine Alzheimer’s disease Moderate efficacy in AD; ineffective in MDD
Glycine tert-Butyl Ester C₆H₁₃NO₂ 131.18 tert-butyl ester, amino acid Organic synthesis Used as a peptide intermediate
BOC-Glycine tert-Butyl Ester C₉H₁₇NO₄ 203.24 BOC, tert-butyl ester Peptide synthesis High purity, crystalline
Ketamine C₁₃H₁₆ClNO 237.73 Cyclohexanone, amine TRD, anesthesia Rapid antidepressant effects
Sarcosine C₃H₇NO₂ 89.09 Methyl glycine MDD (adjunct) Outperformed citalopram in trials

*Theoretical properties inferred from component structures.

Key Observations:
  • Memantine vs. Ketamine : Memantine’s NMDA receptor blockade is Mg²⁺-dependent and weaker under physiological conditions, explaining its lack of antidepressant efficacy compared to ketamine .
  • Glycine tert-Butyl Ester Derivatives : The tert-butyl group enhances steric protection in synthesis. BOC-Glycine tert-butyl ester is preferred for its stability in acidic conditions , while the hydrochloride form (Glycine tert-butyl ester HCl) is favored for solubility in biochemical applications .
  • Memantine’s glycine ester derivative might hypothetically combine NMDA antagonism with glycine site modulation .

Pharmacological and Clinical Comparisons

Memantine in Clinical Context:
  • Mechanistic Limitations : Fails to inhibit eEF2 phosphorylation or increase BDNF expression, unlike ketamine .
Glycine Site Modulators:
  • GLYX-13 : A glycine-site partial agonist with rapid (2-hour) antidepressant effects lasting 7 days in TRD .
  • Sarcosine: Endogenous glycine agonist; superior to citalopram in reducing HAM-D scores over 6 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.